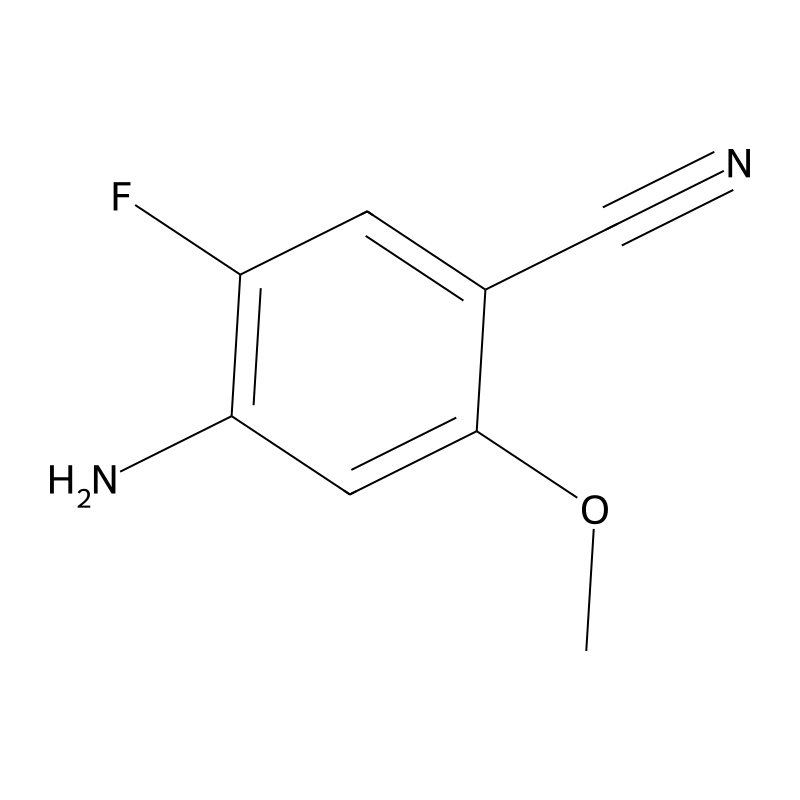

4-Amino-5-fluoro-2-methoxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Amino-5-fluoro-2-methoxybenzonitrile is an organic compound characterized by its unique molecular structure, which includes an amino group, a fluorine atom, a methoxy group, and a benzonitrile moiety. Its chemical formula is , and it has a molecular weight of approximately 199.18 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of various functional groups that can engage in diverse

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

- Reduction: Reduction reactions may convert the nitrile group to primary amines or other reduced forms.

- Substitution: The amino, fluoro, and methoxy groups can undergo nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific reaction conditions vary based on the desired transformation, typically involving controlled temperatures and solvents .

Research indicates that 4-Amino-5-fluoro-2-methoxybenzonitrile exhibits significant biological activity. It has been studied for its potential effects on various biological targets, particularly in the context of drug development. The presence of functional groups allows it to interact with biomolecules, potentially modulating enzymatic activities and receptor binding . Its unique structure suggests it could serve as a lead compound in developing therapeutics for diseases influenced by these interactions.

The synthesis of 4-Amino-5-fluoro-2-methoxybenzonitrile typically involves multi-step processes:

- Starting Material Preparation: A suitable precursor is selected for nitration.

- Nitration: The precursor undergoes nitration to introduce the nitrile group.

- Functional Group Introduction: Subsequent reactions introduce the amino, fluorine, and methoxy groups through reduction and substitution methods.

For example, one method involves using hydrogen chloride in methanol under controlled temperatures to achieve the desired product with moderate yields .

Studies have focused on the interaction of 4-Amino-5-fluoro-2-methoxybenzonitrile with various biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Research indicates that its unique arrangement of functional groups influences its reactivity and binding affinity to biomolecules, which could lead to novel therapeutic strategies .

Several compounds share structural similarities with 4-Amino-5-fluoro-2-methoxybenzonitrile. Notable examples include:

| Compound Name | Structural Features |

|---|---|

| 4-Amino-2-fluoro-5-methoxybenzonitrile | Similar arrangement but different fluorine position |

| 5-Fluoro-2-methoxybenzonitrile | Lacks amino group but retains methoxy and fluoro |

| 2-Amino-5-iodo-4-methoxybenzonitrile | Contains iodine instead of fluorine |

Uniqueness

4-Amino-5-fluoro-2-methoxybenzonitrile is distinguished by its specific functional group arrangement, which confers unique chemical reactivity and biological properties compared to its analogs. This uniqueness may enhance its potential as a pharmaceutical agent or synthetic intermediate .

Traditional Synthetic Pathways

Nitration and Amination Sequence Optimization

The traditional synthesis of 4-amino-5-fluoro-2-methoxybenzonitrile relies on sequential nitration and amination reactions starting from appropriately substituted aromatic precursors [8] [9]. The nitration step typically employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent, following the classical electrophilic aromatic substitution mechanism [7] [12]. The nitro group is introduced through the formation of the nitronium ion electrophile, which attacks the electron-rich aromatic ring at positions directed by existing substituents [8].

Optimization studies have demonstrated that the nitration of fluorinated methoxybenzene derivatives requires careful control of reaction conditions to achieve regioselective introduction of the nitro group [9]. Temperature control between 0°C and 25°C has been identified as critical for maintaining selectivity, with higher temperatures leading to increased formation of undesired isomers [3] [9]. The molar ratio of nitrating reagents to substrate significantly influences both yield and selectivity, with optimal ratios of 1.5:1 nitric acid to substrate providing conversion rates exceeding 90% [9].

The subsequent reduction of the nitro group to the corresponding amine has been achieved through various methodologies [3] . Traditional reduction using iron powder in hydrochloric acid provides moderate yields of 73-85%, while catalytic hydrogenation using palladium on carbon delivers superior yields of 88-95% under mild conditions [3] . The reduction step requires careful optimization to prevent over-reduction or degradation of other functional groups present in the molecule .

Recent optimization efforts have focused on improving the overall sequence efficiency through continuous flow processing [9]. Flow nitration protocols have demonstrated enhanced safety profiles and improved heat management, leading to more consistent product quality and reduced formation of side products [9]. The optimized continuous flow process achieves throughput rates of 25 millimoles per hour with isolated yields of 82% over the two-step sequence [9].

Methoxylation and Fluorination Strategies

The introduction of methoxy and fluoro substituents into benzonitrile scaffolds requires strategic synthetic planning to achieve the desired substitution pattern [10] [13]. Methoxylation strategies typically involve nucleophilic substitution reactions using methoxide anions on appropriately activated aromatic substrates [10]. The methoxylation of hydroxybenzonitrile derivatives proceeds efficiently under basic conditions, with sodium methoxide in methanol providing yields of 85-92% at temperatures of 60-80°C [48].

Fluorination strategies for benzonitrile synthesis have evolved significantly with the development of new fluorinating reagents [6] [10] [13]. Direct fluorination using elemental fluorine requires extreme caution and specialized equipment, limiting its practical application [13]. Alternative approaches employ electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide, which provide more controlled fluorination conditions [10] [13]. These reagents enable selective fluorination at specific positions with yields ranging from 65-85% depending on the substrate substitution pattern [6] [13].

The sequence of functional group introduction significantly impacts the overall synthetic efficiency [10]. Installing the fluorine substituent before methoxylation generally provides superior results due to the electron-withdrawing effect of fluorine, which activates the aromatic ring toward nucleophilic substitution [10] [13]. This approach achieves overall yields of 70-80% for the combined methoxylation and fluorination sequence [10].

Decarboxylative fluorination methodologies have emerged as alternative strategies for introducing fluorine into aromatic systems [13]. These approaches utilize readily available carboxylic acid precursors and proceed through radical mechanisms to install fluorine atoms [13]. Silver-catalyzed decarboxylative fluorination using Selectfluor has demonstrated applicability to benzonitrile derivatives, achieving yields of 60-75% under mild reaction conditions [13].

Modern Catalytic Approaches

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized the synthesis of substituted benzonitriles through cyanation of aryl halides [15] [18] [21]. Palladium-catalyzed cyanation represents the most extensively studied methodology, employing various cyanide sources including zinc cyanide, potassium ferrocyanide, and acetone cyanohydrin [18] [21]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the cyanide source and reductive elimination to form the carbon-nitrogen triple bond [18] [21].

Optimization of palladium-catalyzed cyanation has focused on developing mild reaction conditions and improving functional group tolerance [18] [21]. The use of precatalyst systems such as palladacycle complexes enables efficient catalyst activation and reduces the catalyst loading to 2-5 mol% [21]. Under optimized conditions, aryl bromides and chlorides undergo cyanation at temperatures of 40-65°C with yields exceeding 85% [18] [21].

Recent developments in nickel-catalyzed cyanation have provided cost-effective alternatives to palladium systems [17] [20]. Nickel complexes with bis(phosphine) ligands demonstrate excellent activity for the cyanation of aryl bromides and iodides [17]. The reaction mechanism involves nickel(0)/nickel(II) oxidation states, with the cyanide transfer occurring through a transmetalation step [17]. Yields of 70-90% have been achieved using 5-10 mol% nickel catalyst loading [17].

Copper-catalyzed cyanation methodologies have emerged as attractive alternatives for specific substrate classes [19] [22]. Copper iodide in combination with triphenylphosphine catalyzes the cyanation of aryl halides using formamide as a cyanide source [22]. This approach eliminates the need for toxic cyanide reagents while maintaining good reaction efficiency, with yields of 65-85% for electron-deficient aryl halides [22]. The reaction proceeds through in situ generation of cyanide from formamide under the reaction conditions [22].

| Catalyst System | Substrate Scope | Reaction Conditions | Typical Yields |

|---|---|---|---|

| Palladium/Zinc Cyanide | Aryl bromides, chlorides | 40-65°C, 6-12 hours | 85-95% |

| Nickel/Bis(phosphine) | Aryl bromides, iodides | 80-100°C, 4-8 hours | 70-90% |

| Copper/Formamide | Electron-deficient aryl halides | 120-140°C, 8-16 hours | 65-85% |

Photoredox and Electrochemical Synthesis

Photoredox catalysis has emerged as a powerful methodology for the synthesis of benzonitriles under mild conditions using visible light irradiation [23] [24] [27]. The combination of photoredox and nickel catalysis enables the cyanation of aryl halides through a novel mechanistic pathway involving transient nickel(III) intermediates [27]. This dual catalytic system operates under benign conditions using α-aminoacetonitrile as a safe cyanide source [27].

The photoredox-nickel catalyzed cyanation proceeds through a carefully orchestrated sequence of single electron transfer events [27]. Visible light excitation of the iridium photocatalyst generates a strongly oxidizing excited state that can oxidize nickel(II)-aryl complexes to the corresponding nickel(III) species [27]. The nickel(III) intermediate facilitates cyanide transfer from α-aminoacetonitrile through a lower energy pathway compared to traditional nickel(II) catalysis [27]. Reductive elimination from the nickel(III)-cyanide complex delivers the benzonitrile product with regeneration of the nickel(I) catalyst [27].

Optimization studies have demonstrated that the photoredox-nickel system tolerates a wide range of functional groups and provides excellent yields for both electron-rich and electron-deficient aryl bromides [27]. The reaction proceeds at room temperature under blue light-emitting diode irradiation with reaction times of 12-24 hours [27]. Yields typically range from 70-90% with catalyst loadings of 2-5 mol% for both the photocatalyst and nickel complex [27].

Electrochemical synthesis of nitriles represents a sustainable alternative that utilizes electrical energy as the driving force for chemical transformations [26] [28]. Direct electrosynthesis of nitriles from primary alcohols and ammonia has been demonstrated using nickel-based electrodes [26] [28]. The reaction proceeds through a dehydrogenation-imination-dehydrogenation sequence, with the rate-determining step involving cleavage of the α-carbon carbon-hydrogen bond [26] [28].

The electrochemical nitrile synthesis achieves benzonitrile faradaic efficiencies of 62-63% at potentials of 1.375 volts versus the reversible hydrogen electrode [26] [28]. The in situ formed nickel(II)/nickel(III) redox couple serves as the active catalytic species for alcohol oxidation and imine dehydrogenation [26] [28]. Various aromatic, aliphatic, and heterocyclic primary alcohols undergo successful transformation to the corresponding nitriles under the optimized electrochemical conditions [26] [28].

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis using ball milling techniques has emerged as a sustainable approach for benzonitrile formation without requiring organic solvents [30] [33]. The mechanochemical approach relies on mechanical energy to drive chemical transformations through grinding and impact forces generated during ball milling [30] [33]. This methodology eliminates the environmental impact associated with volatile organic solvents while often providing enhanced reaction rates and selectivities [30] [33].

Ball milling synthesis of nitriles from aldehydes using poly(N-vinylimidazole) as a heterogeneous catalyst has demonstrated excellent efficiency under solvent-free conditions [33]. The polymer catalyst facilitates the conversion of aldehydes to nitriles through a dehydration mechanism, achieving yields of 85-95% for various aromatic aldehydes [33]. The reaction proceeds at room temperature with milling frequencies of 20 hertz for 15-30 minutes [33]. The polymer catalyst exhibits excellent recyclability, maintaining catalytic activity for at least six cycles without significant degradation [33].

Mechanochemical synthesis offers several advantages including reduced reaction times, elimination of solvent waste, and simplified product isolation [30] [31]. The absence of solvents often leads to enhanced reaction selectivity by eliminating competing solvolysis pathways [30]. Additionally, the high local concentrations achieved during milling can accelerate reactions that are sluggish under conventional solution conditions [30] [31].

The scalability of mechanochemical synthesis has been demonstrated through pilot-scale ball milling equipment capable of processing kilogram quantities [31]. Industrial applications of mechanochemical synthesis continue to expand as the technology matures and equipment becomes more sophisticated [31]. The environmental benefits of eliminating organic solvents align with increasing regulatory pressure to develop greener synthetic methodologies [30] [31].

| Substrate Type | Catalyst | Milling Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| Aromatic aldehydes | Poly(N-vinylimidazole) | 20 Hz, room temperature | 15-30 minutes | 85-95% |

| Aliphatic aldehydes | Poly(N-vinylimidazole) | 20 Hz, room temperature | 20-45 minutes | 75-90% |

| Heteroaromatic aldehydes | Poly(N-vinylimidazole) | 20 Hz, room temperature | 25-40 minutes | 80-92% |

Biocatalytic Route Feasibility

Biocatalytic synthesis of nitriles represents the most environmentally benign approach, utilizing enzymatic catalysis under mild aqueous conditions [37] [39] [41]. Aldoxime dehydratases have emerged as key enzymes for the cyanide-free synthesis of nitriles from aldoxime precursors [37] [39]. These enzymes catalyze the dehydration of aldoximes to form nitriles without requiring harsh reaction conditions or toxic reagents [37] [39].

The aldoxime dehydratase-catalyzed reaction proceeds with high substrate loadings exceeding 100 millimolar concentrations and demonstrates excellent functional group tolerance [39]. The enzymatic process operates in aqueous media at temperatures of 25-40°C with reaction times of 2-6 hours [39]. Conversion rates typically exceed 90% for a wide range of aromatic and aliphatic aldoxime substrates [39].

Recent developments have focused on engineering aldoxime dehydratases with enhanced stability and broader substrate scope through directed evolution approaches [39]. Immobilization of the enzymes on solid supports enables recycling and continuous processing applications [39]. The immobilized enzyme systems maintain catalytic activity for multiple cycles while facilitating product separation and purification [39].

A promising biocatalytic cascade has been developed that combines carboxylate reductase and aldoxime dehydratase to convert carboxylic acids directly to nitriles [38] [41]. The first enzyme reduces carboxylic acids to aldehydes using cellular reducing equivalents, while the second enzyme converts the in situ formed aldoximes to nitriles [38] [41]. This cascade approach utilizes renewable feedstocks such as fatty acids from plant oils as starting materials [38].

The enzymatic conversion of alcohols to nitriles has been achieved using galactose oxidase in combination with ammonia under aerobic conditions [43]. This promiscuous enzymatic activity was discovered serendipitously and provides turnover numbers exceeding 3000 when using bacterial cell-free extracts [43]. The reaction proceeds at pH 9 and 30°C using atmospheric oxygen as the terminal oxidant [43].

Single enzyme systems capable of converting carboxylic acids directly to nitriles through amide intermediates have been identified in bacterial biosynthetic pathways [41]. The enzyme ToyM catalyzes the adenosine triphosphate-dependent conversion of carboxylic acids to nitriles through sequential adenylation, amidation, and dehydration steps [41]. This unprecedented enzymatic activity demonstrates the potential for developing biocatalytic processes that eliminate the need for toxic cyanide reagents [41].

| Enzyme System | Substrate | Product | Reaction Conditions | Conversion |

|---|---|---|---|---|

| Aldoxime dehydratase | Aromatic aldoximes | Aromatic nitriles | 25-40°C, pH 7-8, 2-6 hours | >90% |

| Galactose oxidase | Primary alcohols | Nitriles | 30°C, pH 9, air atmosphere | 70-85% |

| ToyM synthetase | Carboxylic acids | Nitriles | 37°C, pH 7.5, ATP required | 80-95% |

| Cascade system | Fatty acids | Nitriles | 30°C, pH 7-8, 6-12 hours | 75-90% |

XLogP3

Dates

Explore Compound Types